molecular formula C20H18ClNO4 B2657721 (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 623116-38-1

(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No. B2657721
CAS RN: 623116-38-1
M. Wt: 371.82
InChI Key: NMJSIPGGMKDHHH-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CDC or CDC-6, and it is a carbamate derivative of benzofuran.

Scientific Research Applications

Nanoparticle Delivery Systems for Fungicides

Solid lipid nanoparticles and polymeric nanocapsules have been developed as carrier systems for fungicides, showing potential for sustained release, reduced environmental toxicity, and improved efficiency in agricultural applications. These systems demonstrate high association efficiency and modified release profiles for active compounds, suggesting their applicability for delivering complex organic molecules like the one to specific sites of action (Campos et al., 2015).

Bioinformatic Characterization for Neurodegenerative Diseases

Schiff bases derived from condensation reactions involving compounds with benzylidene motifs have been evaluated for their potential in treating neurodegenerative diseases like Alzheimer's. Through bioinformatics, cheminformatics, and computational pharmacological methods, these compounds have been analyzed for drug-likeness, pharmacokinetics, and pharmacodynamics properties, showing promise as neuropsychiatric drugs (Avram et al., 2021).

Advanced Oxidation Processes

The use of meta-chloroperbenzoic acid (mCPBA) as a versatile reagent in organic synthesis, including the oxidation of various substrates, highlights the potential for employing similar compounds in advanced oxidation processes. These processes can be crucial for environmental remediation, suggesting a possible application area for the compound in environmental science and engineering (Hussain et al., 2014).

Photoisomerization for Molecular Switches

The study of reversible Z-E photoisomerization in bridged azobenzene derivatives under visible light indicates the potential for designing molecular switches based on similar structural principles. Such compounds could have applications in the development of advanced materials and nanotechnology, leveraging their photoresponsive properties (Siewertsen et al., 2009).

Synthesis of Heterocyclic Compounds

Research on the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization highlights the synthetic utility of complex carbamates in creating valuable heterocyclic compounds. This underscores the relevance of such compounds in pharmaceutical chemistry and material science (Gabriele et al., 2006).

properties

IUPAC Name

[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-3-22(4-2)20(24)25-14-9-10-15-17(12-14)26-18(19(15)23)11-13-7-5-6-8-16(13)21/h5-12H,3-4H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJSIPGGMKDHHH-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

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